![molecular formula C10H15NO2S3 B2869788 4-(Methylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705068-29-6](/img/structure/B2869788.png)
4-(Methylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
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Overview
Description
The compound “4-(Methylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane” is a complex organic molecule that contains a thiazepane ring, which is a seven-membered ring with one nitrogen atom, one sulfur atom, and five carbon atoms. The molecule also contains a thiophen-2-yl group, which is a five-membered aromatic ring with one sulfur atom and four carbon atoms, and a methylsulfonyl group, which consists of a sulfur atom bonded to an oxygen atom and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, thiophen-2-yl group, and methylsulfonyl group would contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the sulfur atoms in the thiophen-2-yl and methylsulfonyl groups might be involved in reactions with electrophiles or nucleophiles .Scientific Research Applications
Pharmacology: Cyclooxygenase-2 Inhibition
4-(Methylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane: has been studied for its potential role as a selective cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a significant role in the inflammation process and its inhibition can lead to anti-inflammatory effects. Compounds with this structure have been evaluated for their COX-2 inhibitory activity, showing promise as therapeutic agents for conditions where inflammation is a key factor.
Medicinal Chemistry: Anti-Metastatic Properties
Research has indicated that derivatives of this compound may serve as inhibitors of lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagens and elastin . LOX is a critical mediator of tumor growth and metastatic spread, making it a target for cancer therapy. The development of LOX inhibitors could contribute to anti-metastatic strategies in cancer treatment.
Biochemistry: Enzyme Activity Modulation
In the field of biochemistry, the compound’s derivatives have been explored for their ability to modulate enzyme activities. This includes the potential to influence the activity of enzymes involved in the extracellular matrix’s structure, which is crucial for various biological processes .
Materials Science: Photocatalytic Applications
The structural motif of This compound has been incorporated into copolymers designed for photocatalytic applications, such as hydrogen evolution from water splitting . These materials aim to improve photocatalytic efficiency, which is vital for sustainable energy solutions.
Chemical Engineering: Process Optimization
In chemical engineering, the compound’s framework can be utilized to optimize processes involving the synthesis of complex molecules. Its derivatives can serve as intermediates in the design and synthesis of new compounds with desired pharmacological properties .
Environmental Science: Pollution Mitigation
Although direct applications in environmental science are not explicitly documented for this compound, its role in the synthesis of materials with photocatalytic properties suggests potential use in pollution mitigation strategies. By contributing to the development of materials that can degrade pollutants under light irradiation, it indirectly supports environmental clean-up efforts .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methylsulfonyl-7-thiophen-2-yl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S3/c1-16(12,13)11-5-4-10(15-8-6-11)9-3-2-7-14-9/h2-3,7,10H,4-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSQAXMBKXGKKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(SCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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